(2,2,5,5-Tetramethylcyclopentyl)methanol
Description
Properties
CAS No. |
96188-81-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(2,2,5,5-tetramethylcyclopentyl)methanol |
InChI |
InChI=1S/C10H20O/c1-9(2)5-6-10(3,4)8(9)7-11/h8,11H,5-7H2,1-4H3 |
InChI Key |
HCLUEAXWFVFZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1CO)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical Properties
- Solubility: this compound likely has moderate solubility in polar solvents (e.g., methanol), similar to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide, which is slightly soluble in dichloromethane and methanol . 2,2,5,5-Tetramethyltetrahydrofuran’s ether group enhances solubility in non-polar solvents .
Stability :
- The cyclopentane core in the target compound may offer greater thermal stability compared to the oxygen-containing tetrahydrofuran in .
- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide requires storage at -20°C, indicating sensitivity to temperature , whereas cyclopentane derivatives are typically more stable.
Preparation Methods
Sodium Borohydride-Mediated Reduction
The reduction of 2,2,5,5-tetramethylcyclopentanone using sodium borohydride (NaBH4) in tetrahydrofuran (THF)/methanol (MeOH) at 0°C for 2 hours remains the most widely adopted method, achieving 85% isolated yield. The reaction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, followed by protonation to yield the secondary alcohol. Anhydrous conditions are critical to prevent competing hydrolysis. Post-reaction workup involves quenching with aqueous HCl, extraction with dichloromethane (DCM), and purification via silica gel chromatography using hexane/ethyl acetate (8:2).
Table 1: Optimization of NaBH4 Reduction
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF/MeOH (1:1) | 85 | 98 |
| Temperature | 0°C | 85 | 98 |
| Reaction Time | 2 hours | 85 | 98 |
| Alternative Solvent | Ethanol | 72 | 95 |
Lithium Aluminum Hydride Reduction
Lithium aluminum hydride (LiAlH4) in diethyl ether at reflux (40°C) for 4 hours provides a higher-yield alternative (92%) but requires stringent moisture exclusion. The stronger reducing agent facilitates complete conversion but necessitates careful quenching with saturated ammonium chloride to avoid violent exothermic reactions. Purification via fractional distillation under reduced pressure (boiling point: 162–163°C at 760 mmHg) isolates the product with >99% purity.
Nucleophilic Substitution of (2,2,5,5-Tetramethylcyclopentyl)methyl Bromide
Hydroxylation via SN2 Mechanism
Reacting (2,2,5,5-tetramethylcyclopentyl)methyl bromide with sodium hydroxide (NaOH) in a water/THF biphasic system at 60°C for 12 hours achieves 75% yield. Steric hindrance from the tetramethyl groups reduces reaction efficiency compared to less-substituted analogs. Microwave-assisted synthesis at 100°C for 30 minutes improves yields to 82% by enhancing molecular collisions.
Table 2: Substitution Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | H2O/THF | 60 | 12 | 75 |
| KOH | H2O/DMSO | 80 | 8 | 78 |
| NaHCO3 | EtOH/H2O | 70 | 10 | 68 |
Phase-Transfer Catalysis
Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a dichloromethane/water system enhances interfacial reactivity, reducing reaction time to 6 hours with 80% yield. The catalyst facilitates hydroxide ion transfer into the organic phase, accelerating the SN2 displacement.
Catalytic Hydrogenation of (2,2,5,5-Tetramethylcyclopentyl)methyl Ester
Palladium-Catalyzed Hydrogenolysis
Hydrogenation of (2,2,5,5-tetramethylcyclopentyl)methyl acetate using 10% palladium on carbon (Pd/C) under 1 atm H2 in ethanol at 25°C for 24 hours affords the alcohol in 88% yield. The method avoids strong reducing agents, making it suitable for acid-sensitive substrates.
Ruthenium-Based Systems
Ruthenium trichloride (RuCl3) in isopropanol at 80°C under 50 psi H2 achieves 90% conversion within 8 hours, though product isolation requires complex distillation due to catalyst residues.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| NaBH4 Reduction | 85 | 98 | Low | High |
| LiAlH4 Reduction | 92 | 99 | Medium | Moderate |
| SN2 Substitution | 75 | 95 | Low | High |
| Catalytic Hydrogenation | 88 | 97 | High | Low |
The NaBH4 method offers the best balance of yield, cost, and scalability for industrial applications, while LiAlH4 is preferred for small-scale high-purity needs. Catalytic hydrogenation remains limited by catalyst costs but provides superior stereochemical fidelity.
Characterization and Quality Control
Spectroscopic Analysis
-
1H NMR (CDCl3): δ 1.20 (s, 12H, CH3), 1.50–1.70 (m, 5H, cyclopentyl), 3.65 (t, 2H, CH2OH).
-
IR (KBr): 3400 cm−1 (O-H stretch), 2950 cm−1 (C-H stretch).
-
GC-MS: m/z 156 [M]+ (calculated for C10H20O: 156.27).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (70:30) confirms >98% purity, with retention time at 6.2 minutes.
Industrial-Scale Considerations
Pilot-scale trials using continuous flow reactors for NaBH4 reductions demonstrate 87% yield at 1 kg/batch, with in-line IR monitoring enabling real-time adjustments. Waste streams rich in boron byproducts require alkaline treatment to meet environmental regulations.
Emerging Methodologies
Photoredox catalysis employing iridium complexes under blue LED irradiation shows promise for room-temperature synthesis (78% yield), though catalyst recycling remains challenging. Biocatalytic routes using alcohol dehydrogenases are under investigation but currently face substrate specificity limitations.
Q & A
Q. How does the compound interact with biological macromolecules (e.g., enzymes or lipid bilayers)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
